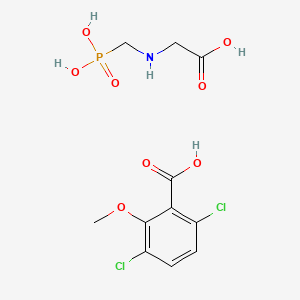
Fallow master
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garlon FallowMaster: is a herbicide belonging to the pyridines group, primarily used for weed control in agricultural settings. It disrupts plant cell growth, making it effective against a variety of weed species .
Preparation Methods
The preparation of Garlon FallowMaster involves the synthesis of its active ingredient, triclopyr. Triclopyr is synthesized through a series of chemical reactions starting from 3,5,6-trichloropyridin-2-ol. The industrial production methods involve large-scale chemical synthesis under controlled conditions to ensure purity and effectiveness .
Chemical Reactions Analysis
Garlon FallowMaster undergoes several types of chemical reactions:
Oxidation: Triclopyr can be oxidized under certain conditions, leading to the formation of various by-products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Triclopyr can participate in substitution reactions, where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Garlon FallowMaster is widely used in agricultural research for studying weed resistance and management. It is also used in environmental studies to understand its impact on soil and water quality. In biology, it helps in studying plant physiology and the effects of herbicides on plant growth. Its applications in industry include its use in formulating other herbicidal products and in integrated pest management programs .
Mechanism of Action
The mechanism of action of Garlon FallowMaster involves the disruption of plant cell growth. It targets the plant’s growth hormones, leading to uncontrolled and disorganized growth, which eventually kills the plant. The molecular targets include the auxin receptors in the plant cells, and the pathways involved are those related to cell division and elongation .
Comparison with Similar Compounds
Similar compounds to Garlon FallowMaster include other herbicides in the pyridines group, such as clopyralid and picloram. Compared to these, Garlon FallowMaster is unique in its specific formulation and effectiveness against a broader range of weed species. It also has a different mode of action, making it a valuable tool in integrated weed management programs .
Conclusion
Garlon FallowMaster is a versatile and effective herbicide with a wide range of applications in agriculture, biology, and environmental studies. Its unique mechanism of action and effectiveness against various weed species make it an important tool for weed management.
Properties
CAS No. |
76364-42-6 |
|---|---|
Molecular Formula |
C11H14Cl2NO8P |
Molecular Weight |
390.11 g/mol |
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C3H8NO5P/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-3(6)1-4-2-10(7,8)9/h2-3H,1H3,(H,11,12);4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
UBULGKKPFDYWOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















